4-(Isopropylamino)phenol
CAS No.: 23576-79-6
Cat. No.: VC7960981
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23576-79-6 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 4-(propan-2-ylamino)phenol |
| Standard InChI | InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 |
| Standard InChI Key | STVPBVIJXUKAMI-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=CC=C(C=C1)O |
| Canonical SMILES | CC(C)NC1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
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IUPAC Name: 4-[(1-Methylethyl)amino]phenol
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Common Synonyms:
Molecular Structure
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Molecular Formula:
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Molecular Weight: 151.21 g/mol
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Structural Formula:
Crystallographic Data
Physical and Chemical Properties
Physicochemical Parameters
Spectral Characteristics
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IR Spectrum: Strong O-H stretch (3200–3600 cm⁻¹), N-H bend (1600 cm⁻¹), and aromatic C=C vibrations (1500 cm⁻¹) .
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NMR:
Synthesis and Manufacturing
From 4-(2-Methoxyethyl)phenol
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Epoxidation: React with epichlorohydrin under basic conditions to form an epoxide intermediate.
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Amination: Treat with isopropylamine to yield 4-(isopropylamino)phenol .
Catalytic Dehydrogenation
Industrial Production
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Scale: Multi-kilogram batches reported in patent literature .
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Purity: >98% (GC) achievable via recrystallization from hexane .
Applications in Pharmaceutical Chemistry
Metoprolol Synthesis
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Role: Key intermediate in the synthesis of metoprolol, a β1-selective adrenergic receptor blocker .
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Process:
Analgesic Derivatives
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N-Alkyl-4'-hydroxyacetanilides: Derivatives exhibit reduced hepatotoxicity compared to acetaminophen .
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves |
| Eye damage (H319) | Use safety goggles |
| Flammability (H226) | Store away from ignition sources |
Analytical Methods
Chromatography
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HPLC: C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
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GC-MS: Retention time = 8.2 min (HP-5 column), m/z 151 (M) .
Spectroscopic Confirmation
Recent Research and Future Directions
Enantioselective Synthesis
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Chiral Resolution: HPLC on Chiralpak® AD-H column achieves 96–99% enantiomeric excess .
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Catalytic Asymmetric Amination: Emerging methods using Rh(III) catalysts .
Metabolic Studies
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